molecular formula C5H8FN B12980249 5-Fluoro-2-azabicyclo[2.1.1]hexane

5-Fluoro-2-azabicyclo[2.1.1]hexane

Cat. No.: B12980249
M. Wt: 101.12 g/mol
InChI Key: CCBUDVOSMCQNPC-UHFFFAOYSA-N
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Description

5-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by a fluorine atom and an azabicyclo structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-azabicyclo[2.1.1]hexane typically involves a series of chemical reactions starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves batchwise, multigram preparations. For instance, the preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed to deliver significant quantities of material through intramolecular displacement reactions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen-based nucleophiles, phenol derivatives, aromatic and aliphatic carboxylic acids, and trifluoroethanol . The conditions for these reactions vary but often involve the use of catalysts and specific temperature and pressure settings to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of oxygen-based nucleophiles can lead to the formation of oxygenated derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to its specific structural configuration, which includes both a fluorine atom and an azabicyclo structure.

Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

5-fluoro-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2

InChI Key

CCBUDVOSMCQNPC-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C2F

Origin of Product

United States

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